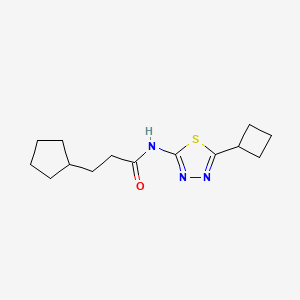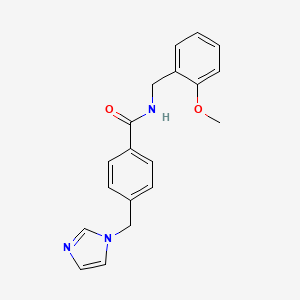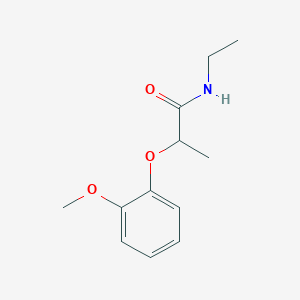![molecular formula C21H24N6O B4511950 N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-methylphenyl)urea](/img/structure/B4511950.png)
N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-methylphenyl)urea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of urea derivatives, including compounds with complex pyrimidinyl groups, often involves multi-step chemical processes. A notable method involves the Lossen rearrangement, which is a strategy used for synthesizing ureas from carboxylic acids. This process can achieve good yields under milder conditions and is compatible with various protecting groups, making it environmentally friendly and cost-effective (Thalluri et al., 2014).
Molecular Structure Analysis
The determination of molecular structures of such compounds usually involves crystallography and computational methods like density functional theory (DFT). These techniques help in understanding the bond lengths, angles, and overall geometry of the compound, providing insights into its reactivity and physical properties. Studies involving crystal structure determination and DFT calculations are crucial for designing compounds with desired chemical and biological activities (Huang et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of urea derivatives is influenced by their molecular structure. For instance, the presence of pyrimidinyl and phenyl groups can affect the compound's participation in various chemical reactions, such as condensations, rearrangements, and substitutions. These reactions can lead to a wide range of products with potential applications in medicinal chemistry and materials science. The synthesis of ureas and their subsequent reactions provide valuable compounds with antioxidant activities and potential anticancer properties (George et al., 2010).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for the application of chemical compounds. These properties are determined by the compound's molecular geometry, intermolecular forces, and electronic structure. Studies that focus on the solid-state structure, as determined by X-ray diffraction, alongside theoretical calculations, provide a comprehensive understanding of how these properties emerge from the molecular structure (Sun et al., 2022).
Chemical Properties Analysis
The chemical properties of urea derivatives, including their reactivity, stability, and interaction with other molecules, are influenced by their functional groups and molecular structure. These properties are essential for designing compounds for specific applications, such as catalysis, drug design, and material science. Understanding the chemical properties requires detailed studies of reaction mechanisms, kinetics, and product analysis (Mancuso et al., 2015).
Propriétés
IUPAC Name |
1-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-4-22-20-23-15(3)13-19(27-20)24-16-8-10-17(11-9-16)25-21(28)26-18-7-5-6-14(2)12-18/h5-13H,4H2,1-3H3,(H2,25,26,28)(H2,22,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSAXMKXZWKHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-1,3-benzothiazol-2-yl-2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4511867.png)
![N-(4-acetylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4511878.png)

![6-fluoro-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-indole](/img/structure/B4511894.png)
![1-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine](/img/structure/B4511898.png)
![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B4511913.png)
![N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B4511914.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4511919.png)


![N-[(4-methoxy-1H-indol-1-yl)acetyl]-beta-alanine](/img/structure/B4511935.png)
![N-(2-fluorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4511949.png)
![2-[({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4511957.png)
